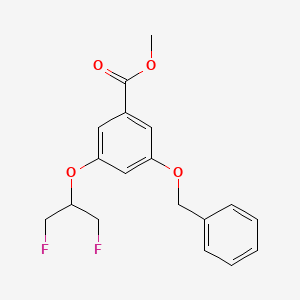
Methyl 3-(benzyloxy)-5-(1,3-difluoropropan-2-yloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(benzyloxy)-5-(1,3-difluoropropan-2-yloxy)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzoate ester group, a fluorinated ethyl ether, and a phenylmethyl ether. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)-5-(1,3-difluoropropan-2-yloxy)benzoate typically involves multiple steps:
Formation of the benzoate core: The benzoate core can be synthesized through esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst.
Introduction of the fluorinated ethyl ether: The fluorinated ethyl ether group can be introduced via a nucleophilic substitution reaction using 2-fluoro-1-(fluoromethyl)ethyl chloride and a suitable base.
Attachment of the phenylmethyl ether: The phenylmethyl ether group can be attached through a Williamson ether synthesis, where 3-hydroxy-5-(phenylmethyl)benzoate reacts with benzyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzyloxy)-5-(1,3-difluoropropan-2-yloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with substituted nucleophiles.
Scientific Research Applications
Methyl 3-(benzyloxy)-5-(1,3-difluoropropan-2-yloxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(benzyloxy)-5-(1,3-difluoropropan-2-yloxy)benzoate involves its interaction with specific molecular targets. The fluorinated ethyl ether and phenylmethyl ether groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[2-chloro-1-(chloromethyl)ethyl]oxy}-5-[(phenylmethyl)oxy]benzoate: Similar structure but with chlorine atoms instead of fluorine.
Methyl 3-{[2-bromo-1-(bromomethyl)ethyl]oxy}-5-[(phenylmethyl)oxy]benzoate: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
Methyl 3-(benzyloxy)-5-(1,3-difluoropropan-2-yloxy)benzoate is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity, biological activity, and physical properties compared to its chloro and bromo analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various applications.
Properties
Molecular Formula |
C18H18F2O4 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
methyl 3-(1,3-difluoropropan-2-yloxy)-5-phenylmethoxybenzoate |
InChI |
InChI=1S/C18H18F2O4/c1-22-18(21)14-7-15(23-12-13-5-3-2-4-6-13)9-16(8-14)24-17(10-19)11-20/h2-9,17H,10-12H2,1H3 |
InChI Key |
VRPAZPSEKXXSAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OC(CF)CF)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
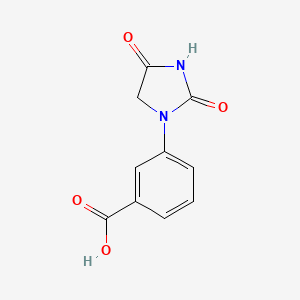
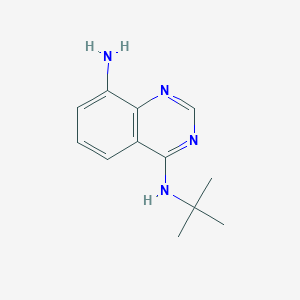
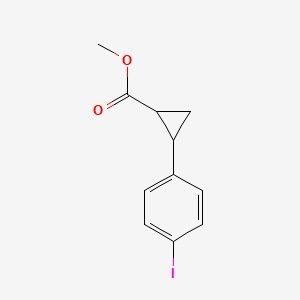
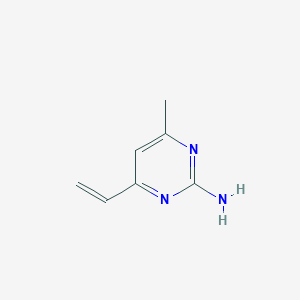
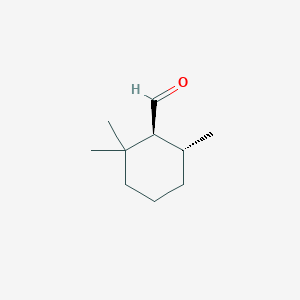
![6,8-Dibromo-5-methylimidazo[1,2-a]pyrazine](/img/structure/B8311578.png)
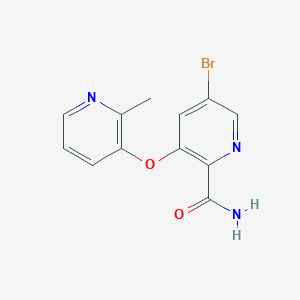
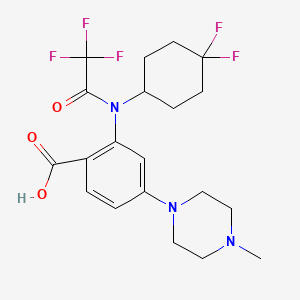
![2-[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]ethylamine](/img/structure/B8311600.png)
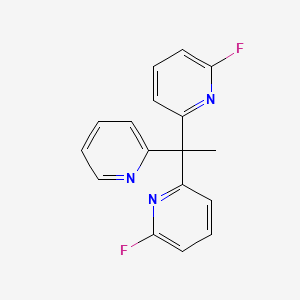
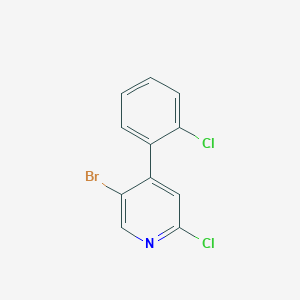
![5-chloro-2-ethyl-9-methyl-13-[(1H-purin-6-ylsulfanyl)methyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8311624.png)
![7-Fluoro-8-[4-(4-fluorobenzyl)piperazin-1-yl]-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B8311626.png)
![4-[[4-Nitro-3-(trifluoromethyl)phenyl]amino]phenol](/img/structure/B8311631.png)
